molecular formula C11H15NO5 B12612686 Propanedioic acid--2,4,6-trimethylpyridin-3-ol (1/1) CAS No. 886574-11-4

Propanedioic acid--2,4,6-trimethylpyridin-3-ol (1/1)

Cat. No.: B12612686
CAS No.: 886574-11-4
M. Wt: 241.24 g/mol
InChI Key: OGNPHJRLPPIXOF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid–2,4,6-trimethylpyridin-3-ol typically involves the reaction of propanedioic acid with 2,4,6-trimethylpyridin-3-ol under controlled conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of propanedioic acid–2,4,6-trimethylpyridin-3-ol may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid–2,4,6-trimethylpyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of propanedioic acid–2,4,6-trimethylpyridin-3-ol include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of propanedioic acid–2,4,6-trimethylpyridin-3-ol depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Propanedioic acid–2,4,6-trimethylpyridin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanedioic acid–2,4,6-trimethylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propanedioic acid (Malonic acid): A dicarboxylic acid used in organic synthesis.

    2,4,6-Trimethylpyridine: A derivative of pyridine with three methyl groups attached to the pyridine ring.

Uniqueness

Propanedioic acid–2,4,6-trimethylpyridin-3-ol is unique due to its combination of properties from both propanedioic acid and 2,4,6-trimethylpyridin-3-ol

Properties

CAS No.

886574-11-4

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

propanedioic acid;2,4,6-trimethylpyridin-3-ol

InChI

InChI=1S/C8H11NO.C3H4O4/c1-5-4-6(2)9-7(3)8(5)10;4-2(5)1-3(6)7/h4,10H,1-3H3;1H2,(H,4,5)(H,6,7)

InChI Key

OGNPHJRLPPIXOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1O)C)C.C(C(=O)O)C(=O)O

Origin of Product

United States

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